molecular formula C22H19ClN4O3 B11480277 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B11480277
M. Wt: 422.9 g/mol
InChI Key: JQCQUWCKAFZAIB-UHFFFAOYSA-N
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Description

N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a chlorinated dihydropyrazino-benzimidazole core linked to a methoxyphenyl group and a furamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chlorination of the benzimidazole ring is then carried out using reagents such as thionyl chloride or phosphorus pentachloride. The dihydropyrazino moiety is introduced through a reaction with appropriate pyrazine derivatives under controlled conditions. The final step involves the coupling of the chlorinated dihydropyrazino-benzimidazole intermediate with 2-methoxyphenyl-2-furamide using coupling agents like EDCI or DCC in the presence of a base .

Chemical Reactions Analysis

N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, resulting in antiproliferative effects .

Comparison with Similar Compounds

N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-12-14(7-8-16(19)25-22(28)18-6-3-11-30-18)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28)

InChI Key

JQCQUWCKAFZAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CO5

Origin of Product

United States

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